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Compound of Interest

Compound Name: Phenanthrene-2,9-diol

Cat. No.: B15371074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Phenanthrene-2,9-diol, a polycyclic aromatic hydrocarbon derivative of significant interest in

medicinal chemistry and materials science. Due to the limited availability of public domain

experimental spectra for this specific molecule, this document presents a representative

spectroscopic profile based on data from closely related phenanthrene analogs. The

methodologies and expected spectral characteristics detailed herein serve as a valuable

resource for the synthesis, identification, and characterization of Phenanthrene-2,9-diol and

similar compounds.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data for the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy of

Phenanthrene-2,9-diol. These values are illustrative and based on the analysis of similar

phenanthrene derivatives.

Table 1: Representative ¹H NMR Data for Phenanthrene-2,9-diol (in DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

9.5 - 10.0 s - 2H Ar-OH

8.5 - 8.7 m - 2H Ar-H

7.8 - 8.0 d 8.0 - 9.0 2H Ar-H

7.6 - 7.8 m - 2H Ar-H

7.2 - 7.4 dd
8.0 - 9.0, 2.0 -

3.0
2H Ar-H

Table 2: Representative ¹³C NMR Data for Phenanthrene-2,9-diol (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

150 - 155 C-OH

130 - 135 Quaternary C

125 - 130 CH

120 - 125 CH

115 - 120 CH

105 - 110 CH

Table 3: Representative IR Absorption Data for Phenanthrene-2,9-diol
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3600 Broad, Strong O-H stretch (phenolic)

3000 - 3100 Medium C-H stretch (aromatic)

1600 - 1650 Medium C=C stretch (aromatic)

1450 - 1550 Strong C=C stretch (aromatic)

1200 - 1300 Strong C-O stretch (phenol)

800 - 900 Strong C-H bend (out-of-plane)

Table 4: Representative UV-Vis Absorption Data for Phenanthrene-2,9-diol (in Methanol)

λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)

~255 50,000 - 70,000

~275 40,000 - 60,000

~300 10,000 - 20,000

~350 500 - 2,000

Experimental Protocols
The following sections detail standardized methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation: Approximately 5-10 mg of Phenanthrene-2,9-diol is dissolved in 0.5-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The solution is

transferred to a 5 mm NMR tube.

Data Acquisition:
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¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30°

pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used. A larger

number of scans (1024 or more) is typically required due to the lower natural abundance of

¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak

or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Solid State (ATR): A small amount of the solid sample is placed directly on the Attenuated

Total Reflectance (ATR) crystal.

Solid State (KBr pellet): A few milligrams of the sample are finely ground with potassium

bromide (KBr) and pressed into a thin, transparent pellet.

Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is

recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. An

accumulation of 16-32 scans is common to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce

the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: A stock solution of Phenanthrene-2,9-diol is prepared by accurately

weighing a small amount of the compound and dissolving it in a known volume of a UV-grade

solvent (e.g., methanol, ethanol, or acetonitrile). The stock solution is then diluted to a

concentration that results in an absorbance value between 0.1 and 1.0 at the λmax.
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Data Acquisition: A matched pair of quartz cuvettes is used. One cuvette is filled with the pure

solvent (blank), and the other with the sample solution. The spectrum is recorded over a range

of approximately 200-800 nm.

Data Processing: The instrument automatically subtracts the absorbance of the blank from the

sample spectrum. The wavelengths of maximum absorbance (λmax) are identified.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a phenanthrene derivative like Phenanthrene-2,9-diol.
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Workflow for Synthesis and Spectroscopic Characterization

Spectroscopic Analysis

Synthesis of Phenanthrene-2,9-diol

Purification (e.g., Column Chromatography, Recrystallization)

Purity Assessment (e.g., TLC, HPLC, Melting Point)

Structural Elucidation

NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy UV-Vis Spectroscopy Mass Spectrometry

Data Analysis and Interpretation

Final Characterized Compound

Click to download full resolution via product page

Caption: A flowchart illustrating the general steps from synthesis to the final characterization of

a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of Phenanthrene-2,9-diol: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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